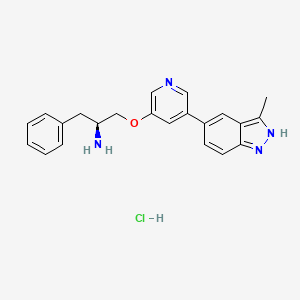
A-674563 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-674563 (hydrochloride) is a potent and selective inhibitor of the protein kinase B (AKT1). This compound is known for its ability to inhibit the activity of cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 beta (GSK3β). It has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A-674563 (hydrochloride) involves multiple steps, starting from the appropriate indazole and pyridine derivatives. The key steps include:
Formation of the indazole core: This is achieved through a cyclization reaction involving the appropriate precursors.
Attachment of the pyridine moiety: This step involves the coupling of the indazole core with a pyridine derivative under specific conditions.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt form, typically through the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of A-674563 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
A-674563 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .
Scientific Research Applications
A-674563 (hydrochloride) has a wide range of scientific research applications, including:
Cancer Research: It is used to study the inhibition of AKT1 and its effects on cancer cell proliferation and survival.
Cell Cycle Studies: It is used to investigate the role of CDK2 in cell cycle regulation.
Neurobiology: It is used to study the effects of GSK3β inhibition on neuronal function and survival.
Drug Development: It serves as a lead compound for the development of new therapeutic agents targeting AKT1.
Mechanism of Action
A-674563 (hydrochloride) exerts its effects by inhibiting the activity of AKT1, CDK2, and GSK3β. The inhibition of AKT1 leads to reduced phosphorylation of downstream substrates, which in turn affects cell growth, proliferation, and survival. The inhibition of CDK2 disrupts cell cycle progression, leading to cell cycle arrest. The inhibition of GSK3β affects various signaling pathways involved in cell survival and metabolism .
Comparison with Similar Compounds
Similar Compounds
MK-2206: A pan-AKT inhibitor that targets all three AKT isoforms.
GSK690693: Another pan-AKT inhibitor with similar potency.
AZD5363: A selective AKT inhibitor with a different chemical structure.
Uniqueness
A-674563 (hydrochloride) is unique in its selective inhibition of AKT1, which makes it more effective in certain cancer models compared to pan-AKT inhibitors. Its additional potency against CDK2 and GSK3β further enhances its therapeutic potential .
Properties
Molecular Formula |
C22H23ClN4O |
|---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
(2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C22H22N4O.ClH/c1-15-21-11-17(7-8-22(21)26-25-15)18-10-20(13-24-12-18)27-14-19(23)9-16-5-3-2-4-6-16;/h2-8,10-13,19H,9,14,23H2,1H3,(H,25,26);1H/t19-;/m0./s1 |
InChI Key |
HLNHYVLLEFHBJD-FYZYNONXSA-N |
SMILES |
CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CC=CC=C4)N.Cl |
Isomeric SMILES |
CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OC[C@H](CC4=CC=CC=C4)N.Cl |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CC=CC=C4)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,6-Dichlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1431201.png)
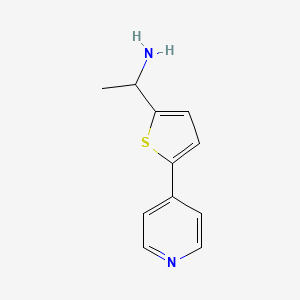
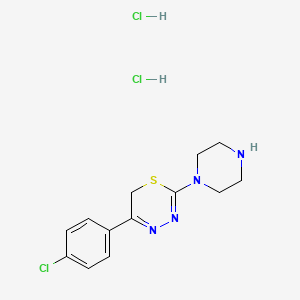
![4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1431209.png)
![Methyl 2-[(piperidin-4-ylmethyl)sulfanyl]acetate hydrochloride](/img/structure/B1431210.png)
![4-([(4-Methyl-1,3-thiazol-2-YL)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431212.png)
![Methyl 2-[(piperidin-3-ylmethyl)sulfanyl]acetate hydrochloride](/img/structure/B1431213.png)
![2-([2-(Piperidin-2-YL)ethyl]sulfanyl)pyridine hydrochloride](/img/structure/B1431215.png)
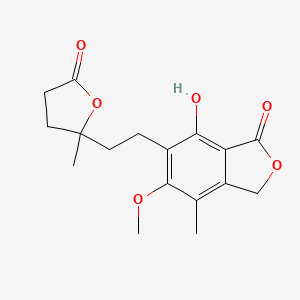
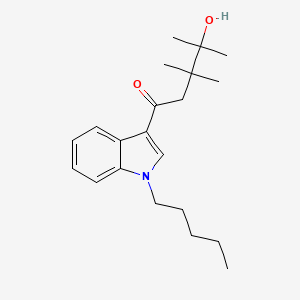
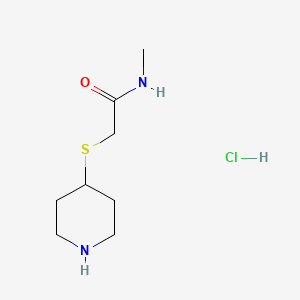

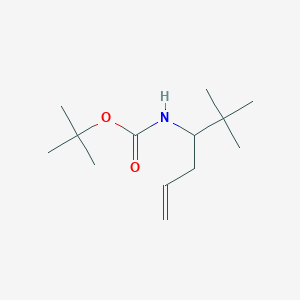
![tert-butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate](/img/structure/B1431223.png)
